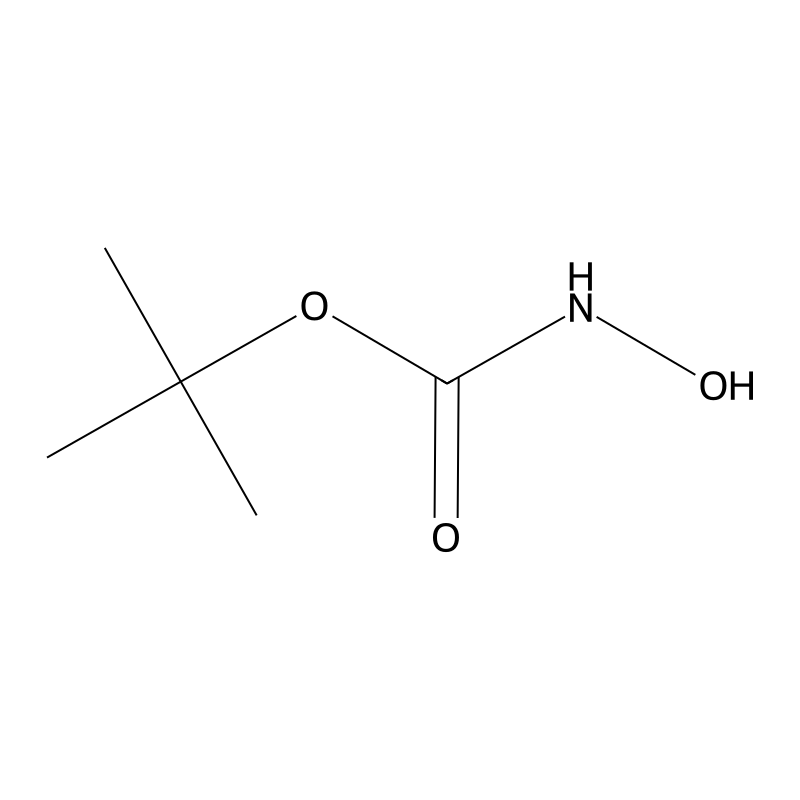tert-Butyl N-hydroxycarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Use as a Diels Alder Dienophile
Synthesis of Hydroxylamine Derivatives
Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in the synthesis of hydroxylamine derivatives .
Summary of the Application: Tert-Butyl N-hydroxycarbamate acts as a reagent for the synthesis of hydroxylamine derivatives such as t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .
X-ray Structure Determination
Specific Scientific Field: This application falls under the field of Crystallography .
Summary of the Application: The X-ray structure of tert-Butyl N-hydroxycarbamate has been determined for the first time . This compound features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .
Methods of Application or Experimental Procedures: Crystals suitable for diffraction were obtained by recrystallization from hexane .
Results or Outcomes: The resulting molecular structure shows fairly conventional bond lengths and angles . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–O(3) of +2.1(2)° .
Synthesis of N-Boc-protected Anilines
Specific Scientific Field: This application is in the field of Organic Synthesis .
Summary of the Application: Tert-Butyl N-hydroxycarbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
Summary of the Application: Tert-Butyl N-hydroxycarbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis of N,O-Diacylated N-Hydroxyarylsulfonamides
Summary of the Application: Tert-Butyl N-hydroxycarbamate acts as a reagent for the synthesis of N,O-diacylated N-hydroxyarylsulfonamides .
tert-Butyl N-hydroxycarbamate is an organic compound with the molecular formula C5H11NO3. It features a hydroxylamine functional group protected by a tert-butoxycarbonyl (Boc) group. This protection allows for selective reactions without interference from the hydroxylamine moiety. The compound is recognized for its stability and ease of handling in various chemical processes .
The biological activity of tert-butyl N-hydroxycarbamate has been explored in various contexts. It exhibits toxicity when ingested, classified as harmful if swallowed and causing skin irritation upon contact . Its derivatives are often investigated for their potential pharmacological properties, particularly in the synthesis of bioactive molecules.
Several synthesis methods have been reported for tert-butyl N-hydroxycarbamate:
- Reaction with Hydroxylamine Hydrochloride: The compound can be synthesized through the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate .
- Three-component Reaction: A one-pot reaction involving multiple components has also been developed to produce this compound efficiently .
- O-Alkylation: As mentioned earlier, tert-butyl N-hydroxycarbamate can be O-alkylated to yield various derivatives through reactions with methanesulfonates .
tert-Butyl N-hydroxycarbamate finds numerous applications in organic synthesis:
- Building Block: It serves as a key intermediate for synthesizing various nitrogen-containing compounds.
- Protecting Group: The tert-butoxycarbonyl group is widely used in protecting amines during synthetic procedures.
- Pharmaceutical Synthesis: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Several compounds share structural or functional similarities with tert-butyl N-hydroxycarbamate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-pivaloylhydroxylamine | Acylated Hydroxylamine | Exhibits different stability and reactivity patterns |
| tert-butyl carbamate | Carbamate | Lacks the hydroxy group; used primarily as a protecting group |
| N-acetylhydroxylamine | Acetylated Hydroxylamine | More reactive due to the acetyl group presence |
| N-hydroxysuccinimide | Succinimide derivative | Commonly used in peptide coupling; different reactivity profile |
tert-Butyl N-hydroxycarbamate stands out due to its stability as a protected hydroxylamine and its versatility in organic synthesis compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








